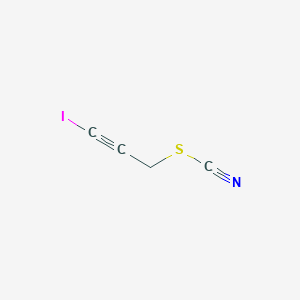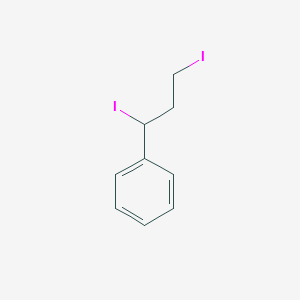
(1,3-Diiodopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Diiodopropyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a propyl chain that has iodine atoms attached to the first and third carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diiodopropyl)benzene can be achieved through several methods. One common approach involves the iodination of 1,3-dipropylbenzene using iodine and a suitable oxidizing agent. The reaction typically takes place under mild conditions, often in the presence of a catalyst such as iron or copper.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Diiodopropyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The propyl chain can be oxidized to form carboxylic acids or other oxygen-containing functional groups.
Reduction Reactions: The compound can be reduced to remove the iodine atoms, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the iodine atoms.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: The major product is the corresponding hydrocarbon, 1,3-dipropylbenzene.
Wissenschaftliche Forschungsanwendungen
(1,3-Diiodopropyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in the study of iodine metabolism and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromopropylbenzene: Similar structure but with bromine atoms instead of iodine.
1,3-Dichloropropylbenzene: Similar structure but with chlorine atoms instead of iodine.
1,3-Difluoropropylbenzene: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
(1,3-Diiodopropyl)benzene is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens
Eigenschaften
| 125763-65-7 | |
Molekularformel |
C9H10I2 |
Molekulargewicht |
371.98 g/mol |
IUPAC-Name |
1,3-diiodopropylbenzene |
InChI |
InChI=1S/C9H10I2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
HPCVSOFXHRUEGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCI)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


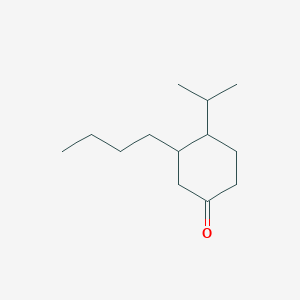

![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)
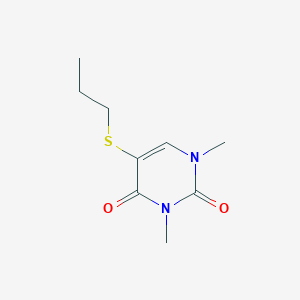
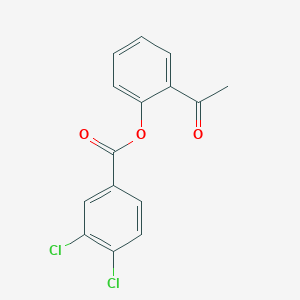
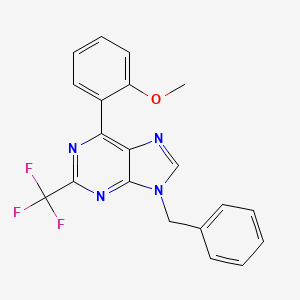
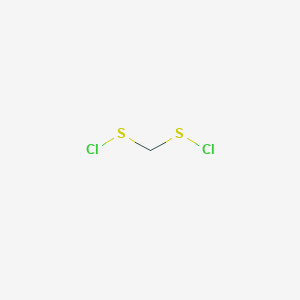
![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
![2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14301209.png)
